Fmoc-11-aminoundecanoic acid

Catalog No.
S723378
CAS No.
88574-07-6
M.F
C26H33NO4
M. Wt
423,55 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-11-aminoundecanoic acid

CAS Number

88574-07-6

Product Name

Fmoc-11-aminoundecanoic acid

IUPAC Name

11-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid

Molecular Formula

C26H33NO4

Molecular Weight

423,55 g/mole

InChI

InChI=1S/C26H33NO4/c28-25(29)17-7-5-3-1-2-4-6-12-18-27-26(30)31-19-24-22-15-10-8-13-20(22)21-14-9-11-16-23(21)24/h8-11,13-16,24H,1-7,12,17-19H2,(H,27,30)(H,28,29)

InChI Key

IMEVDILDSCXKJW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCC(=O)O

Synonyms

Fmoc-11-Aun-OH;88574-07-6;11-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}undecanoicacid;Undecanoicacid,11-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-;AmbotzFAA1634;ACMC-20lbi5;AC1NA03D;SCHEMBL178758;11-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoicAcid;11-(Fmoc-amino)undecanoicacid;04068_FLUKA;CTK5G0804;IMEVDILDSCXKJW-UHFFFAOYSA-N;MolPort-003-925-378;FMOC-11-AMINOUNDECANOICACID;ZINC4521120;BP-30029;LP003535;FT-0679725;11-(9H-Fluorene-9-ylmethoxycarbonylamino)undecanoicacid;3B3-068046;11-(9H-fluoren-9-ylmethoxycarbonylamino)-undecanoicacid;N-(9-FLUORENYLMETHYLOXYCARBONYL)-11-AMINO-UNDECANOICACID

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCC(=O)O

Peptide Synthesis:

  • Fmoc-11-aminoundecanoic acid is a valuable building block for the creation of peptides with specific properties. The Fmoc group (Fluorenylmethoxycarbonyl) acts as a protecting group for the amine functionality during peptide chain assembly.
  • Once the peptide chain is complete, the Fmoc group can be selectively removed under mild conditions, allowing the free amine group to participate in further reactions or cyclizations.

Preparation of Bioconjugates:

  • Fmoc-11-aminoundecanoic acid can be used as a linker molecule in the formation of bioconjugates. The terminal amine group can be conjugated to various biomolecules like antibodies, drugs, or imaging agents.
  • This allows researchers to create targeted delivery systems or probes for specific applications in diagnostics and therapeutics.

Material Science Applications:

  • Fmoc-11-aminoundecanoic acid can be employed in the development of functional materials. The long aliphatic chain and the presence of the amine group can contribute to specific properties like self-assembly or surface modification.
  • This opens up possibilities for designing novel materials for applications in bioengineering, drug delivery, and nanotechnology.

Chemical Biology Studies:

  • Fmoc-11-aminoundecanoic acid can be a useful tool in chemical biology research. By incorporating this molecule into probes or targeting agents, researchers can study protein-protein interactions, cellular processes, and the function of biomolecules.

Fmoc-11-aminoundecanoic acid is a chemical compound characterized by its structure, which includes a terminal Fmoc (9-fluorenylmethoxycarbonyl) protected amine and a carboxylic acid group. Its molecular formula is C26H33NO4, and it has a molecular weight of approximately 423.54 g/mol. This compound features an undecanoic acid backbone, which contributes to its unique properties and functionality in various applications, particularly in peptide synthesis and drug development .

, primarily involving the deprotection of the Fmoc group. The Fmoc group can be removed under basic conditions, typically using a solution of piperidine or other bases. This deprotection process is crucial for the activation of the amine group, allowing it to participate in further reactions, such as peptide bond formation with other amino acids or peptide chains . Additionally, the carboxylic acid group can participate in standard reactions typical for carboxylic acids, including esterification and amidation.

Several methods exist for synthesizing Fmoc-11-aminoundecanoic acid. One common approach involves the reaction of undecanoic acid with an appropriate amine under conditions that facilitate the formation of the amide bond while protecting the amine with the Fmoc group. The synthesis can be achieved through solid-phase peptide synthesis techniques or solution-phase synthesis, where careful control of reaction conditions is essential to achieve high purity and yield .

Fmoc-11-aminoundecanoic acid is primarily utilized in:

  • Peptide Synthesis: As a protected amino acid building block in solid-phase peptide synthesis.
  • Drug Development: In the creation of peptide-based therapeutics.
  • Bioconjugation: As a linker in bioconjugation chemistry to attach peptides to various biomolecules or surfaces .

Interaction studies involving Fmoc-11-aminoundecanoic acid often focus on its role within larger peptide structures. These studies may explore how peptides containing this amino acid interact with biological targets, such as proteins or membranes. Understanding these interactions is crucial for assessing the potential therapeutic applications and efficacy of peptides synthesized from this compound .

Fmoc-11-aminoundecanoic acid shares structural similarities with several other compounds used in peptide synthesis. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Fmoc-Amino AcidContains an Fmoc-protected amineGeneral class; varies by side chain length
Fmoc-LysineContains an Fmoc group and a lysine side chainPositively charged side chain; used in specific contexts
Fmoc-GlycineShortest amino acid with an Fmoc groupSimplest structure; often used as a spacer
11-Aminoundecanoic AcidLacks the Fmoc protectionMore reactive; not suitable for solid-phase synthesis

The uniqueness of Fmoc-11-aminoundecanoic acid lies in its specific undecanoic acid backbone length combined with the protective Fmoc group, making it particularly useful for synthesizing longer peptides while maintaining stability during synthesis .

XLogP3

6.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

11-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)undecanoic acid

Dates

Modify: 2023-08-15

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